molecular formula C26H27N3O6S B14947310 Ethyl 4-[3-cyclopropyl-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[3-cyclopropyl-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B14947310
M. Wt: 509.6 g/mol
InChI Key: CVWYOEITDQWUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE is a complex organic compound that features a benzoate ester functional group. This compound is notable for its intricate structure, which includes a cyclopropyl group, an ethoxycarbonyl group, and an imidazolidinyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of the imidazolidinyl ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base.

    Attachment of the ethoxycarbonyl group: This is usually done through esterification reactions involving ethanol and a carboxylic acid derivative.

    Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often facilitated by the imidazolidinyl ring and the ethoxycarbonyl group, which can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
  • ETHYL 4-[(3-(2,4-DICHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
  • ETHYL 4-[(3-(3-METHOXY-4-(PENTYLOXY)PHENYL)ACRYLOYL)AMINO]BENZOATE

Uniqueness

ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE is unique due to its cyclopropyl group and the specific arrangement of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C26H27N3O6S

Molecular Weight

509.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-cyclopropyl-1-(4-ethoxycarbonylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H27N3O6S/c1-3-34-24(32)16-5-9-18(10-6-16)27-22(30)15-21-23(31)29(26(36)28(21)19-13-14-19)20-11-7-17(8-12-20)25(33)35-4-2/h5-12,19,21H,3-4,13-15H2,1-2H3,(H,27,30)

InChI Key

CVWYOEITDQWUQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2C3CC3)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.